molecular formula C14H21ClN2O3 B144865 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 137196-67-9

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B144865
CAS No.: 137196-67-9
M. Wt: 300.78 g/mol
InChI Key: FFNWMBDISAYHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound exhibits antiemetic properties by interacting with dopamine receptors in the central nervous system, thereby inhibiting nausea and vomiting. Additionally, it has parasympathomimetic activity, which means it can mimic the effects of the parasympathetic nervous system. This interaction involves binding to muscarinic receptors, leading to increased gastrointestinal motility .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the release of acetylcholine, a neurotransmitter, which in turn stimulates smooth muscle contraction in the gastrointestinal tract. This action is beneficial in treating conditions like gastroparesis and other motility disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine D2 receptors, acting as an antagonist, which prevents dopamine from exerting its effects. This inhibition is crucial in its antiemetic action. Additionally, the compound’s interaction with muscarinic receptors enhances gastrointestinal motility by increasing the release of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that its efficacy in enhancing gastrointestinal motility remains consistent over time, although prolonged exposure may lead to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively enhances gastrointestinal motility and exhibits antiemetic properties. At higher doses, it can cause adverse effects such as hypotension, bradycardia, and excessive salivation. These toxic effects are likely due to overstimulation of muscarinic receptors .

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body. The compound’s localization in specific tissues, such as the gastrointestinal tract and central nervous system, is crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and on the cell membrane, where it interacts with its target receptors. The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, can also affect its localization and function .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWMBDISAYHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160102
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137196-67-9
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of SDZ 205557?

A1: SDZ 205557 acts as a selective antagonist of the serotonin 5-HT4 receptor. [, , , , ] This means it binds to the 5-HT4 receptor and blocks the action of serotonin and other agonists at this receptor site.

Q2: What is the significance of SDZ 205557 in studying memory processes?

A2: Research shows that administering SDZ 205557 to mice immediately after a learning task impairs their memory performance in the passive avoidance test, suggesting a role for 5-HT4 receptors in memory consolidation. [] Interestingly, pre-treatment with 5-HT4 agonists can prevent this SDZ 205557-induced amnesia, further supporting this notion. []

Q3: How does the structure of SDZ 205557 relate to its activity at the 5-HT4 receptor?

A3: While the provided research doesn't delve into the specific structural features of SDZ 205557 responsible for its 5-HT4 receptor binding, it highlights that modifying the structure of similar compounds can significantly impact their potency and selectivity for this receptor. [, ] For example, introducing different substituents on the indole ring of related tryptamine derivatives affects their affinity for the 5-HT4 receptor. [] Similarly, changing the chirality of alpha-tropanyl esters, a class of compounds including analgesic agents, can influence their interaction with 5-HT4 receptors and modify their analgesic effects. []

Q4: What is the role of SDZ 205557 in studying the role of 5-HT4 receptors in gastrointestinal function?

A4: SDZ 205557 has been instrumental in characterizing the pharmacological properties of novel 5-HT4 receptor ligands, particularly in models of gastrointestinal function. [] For instance, researchers have used SDZ 205557 to block the effects of potential 5-HT4 agonists on guinea pig ileal longitudinal muscle and rat esophagus, confirming the involvement of the 5-HT4 receptor in their mechanism of action. []

Q5: Has SDZ 205557 been used to investigate the role of 5-HT4 receptors in other physiological systems?

A5: Yes, SDZ 205557 has been used in research exploring the role of 5-HT4 receptors in various physiological processes beyond memory and gastrointestinal function. For example, studies have employed SDZ 205557 to investigate the involvement of 5-HT4 receptors in:

  • Modulation of acetylcholine release in the rabbit iris-ciliary body: Research shows that SDZ 205557 can block the enhancing effect of 5-HT on acetylcholine release in this tissue, suggesting a role for 5-HT4 receptors in regulating intraocular pressure. [, ]
  • Control of serotonin neuron activity in the dorsal raphe nucleus (DRN): Studies using SDZ 205557 have provided evidence that 5-HT4 receptors exert both tonic and phasic control over serotonin neuron firing in the DRN, a brain region implicated in mood regulation. []
  • Regulation of pacemaker activity in interstitial cells of Cajal (ICC): Research indicates that SDZ 205557 can block the effects of 5-HT on the pacemaker activity of ICC in the mouse small intestine, highlighting a potential role for 5-HT4 receptors in modulating gut motility. []

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